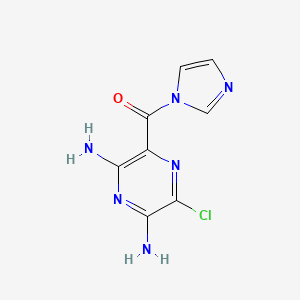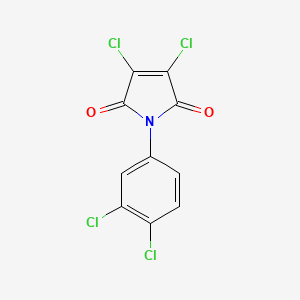
2,2-Dimethylpropanimidamide
説明
2,2-Dimethylpropanimidamide is a chemical compound that is often used in laboratory settings . It is also known by other names such as pivalamidine hydrochloride, pivalimidamide hydrochloride, tert-butylcarbamidine hydrochloride, and 2,2-dimethylpropionamidine hydrochloride .
Synthesis Analysis
While specific synthesis methods for 2,2-Dimethylpropanimidamide were not found, it’s worth noting that the synthesis of secondary amides from N-substituted amidines has been described in the literature . This process involves N-acylurea formation by reaction of the substrate with bis (acyloxy) (phenyl)-λ3-iodane followed by isocyanate elimination .Molecular Structure Analysis
The molecular formula of 2,2-Dimethylpropanimidamide is C5H13ClN2 . The structure of this compound can be represented by the SMILES notation: CC©©C(=N)N.Cl . The InChI Key is ARDGQYVTLGUJII-UHFFFAOYSA-N .科学的研究の応用
Metformin and Its Derivatives
Metformin, a derivative of dimethylbiguanide, is extensively studied for its role in managing type 2 diabetes. Its history traces back to traditional herbal medicines rich in guanidine derivatives, which were found to lower blood glucose. Metformin's ability to counter insulin resistance and address hyperglycemia without significant side effects has made it the most prescribed glucose-lowering medicine worldwide. Additionally, metformin has potential for further therapeutic applications beyond diabetes treatment (Bailey, 2017).
Dimethyl Fumarate in Neuroprotection
Dimethyl fumarate, another related compound, shows promising results in treating multiple sclerosis. It exhibits neuroprotective effects in neuroinflammation through the activation of the Nrf2 antioxidant pathway. Clinical trials have demonstrated its effectiveness in reducing relapse rates and inflammation markers in multiple sclerosis, suggesting a potential therapeutic application for other neurodegenerative conditions (Linker et al., 2011).
Antioxidant Properties of Metformin
Metformin also exhibits intrinsic antioxidant properties, which could contribute to its protective effects against diabetes complications. Studies suggest that metformin can scavenge hydroxyl free radicals and modulate reactive oxygen species (ROS) production, potentially benefiting cardiovascular outcomes in diabetes patients (Bonnefont-Rousselot et al., 2003).
Dimethyl Sulfoxide (DMSO) and Cellular Processes
Dimethyl sulfoxide, commonly used as a solvent in scientific research, has been found to induce significant changes in cellular processes and the epigenetic landscape. Its impacts on transcriptome, proteome, and DNA methylation profiles indicate that DMSO is not inert and its usage in biological studies, particularly in cryopreservation, should be carefully considered due to potential impacts on cellular functioning (Verheijen et al., 2019).
Metformin's Vascular Protective Actions
Metformin has been identified to offer vascular protective actions, likely due to its antihyperglycaemic effects. It enhances endothelial function and has shown direct protective action on the vascular endothelium, further supporting its role in reducing the risk of cardiovascular complications associated with diabetes (Triggle & Ding, 2017).
Dimethyl Fumarate's Immunomodulatory Role
Dimethyl fumarate, used in multiple sclerosis treatment, has been shown to inhibit the expression of integrin α4 in circulating lymphocytes. This finding offers an alternative mechanism to its efficacy in treating multiple sclerosis, highlighting its potential as an immunomodulatory agent (Kihara et al., 2015).
Safety and Hazards
2,2-Dimethylpropanimidamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
将来の方向性
特性
IUPAC Name |
2,2-dimethylpropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5(2,3)4(6)7/h1-3H3,(H3,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHMJTUQUPQWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975375 | |
| Record name | 2,2-Dimethylpropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpropanimidamide | |
CAS RN |
18202-73-8, 59950-56-0 | |
| Record name | Pivalamidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018202738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylpropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



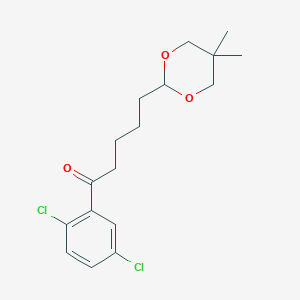
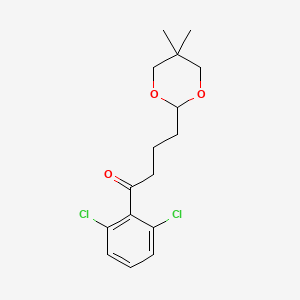
![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene](/img/structure/B3025186.png)
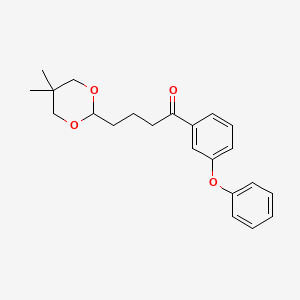
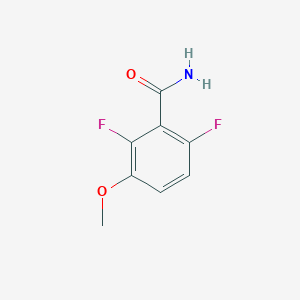



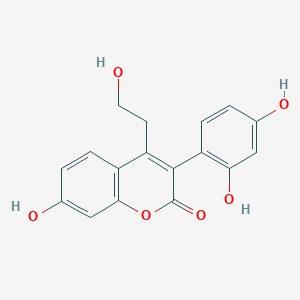
![5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one](/img/structure/B3025194.png)
